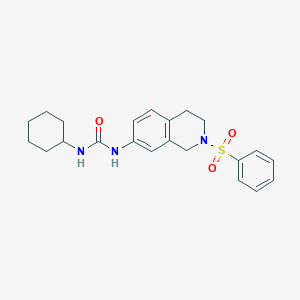
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is an organic compound with a complex structure that includes a cyclohexyl group, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multiple steps. One common method starts with the reaction of cyclohexyl isocyanate with a suitable amine derivative to form the urea linkage. The phenylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like phenylsulfonyl chloride under basic conditions. The tetrahydroisoquinoline moiety is incorporated through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydroisoquinoline ring.
Substitution: The urea linkage and the aromatic rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives or modified tetrahydroisoquinoline rings.
科学研究应用
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Cyclohexyl-3-phenylurea: A simpler analog with similar structural features but lacking the tetrahydroisoquinoline moiety.
1-Cyclohexyl-3-(p-tolyl)urea: Another analog with a p-tolyl group instead of the phenylsulfonyl group.
1-Cyclohexyl-3-(2-(phenylsulfonyl)ethyl)urea: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
IUPAC Name |
1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(23-19-7-3-1-4-8-19)24-20-12-11-17-13-14-25(16-18(17)15-20)29(27,28)21-9-5-2-6-10-21/h2,5-6,9-12,15,19H,1,3-4,7-8,13-14,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZGYKVFHBXBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














